molecular formula C19H30N2O2 B1239408 N,N-dicyclohexyl-5-propyl-3-isoxazolecarboxamide

N,N-dicyclohexyl-5-propyl-3-isoxazolecarboxamide

Cat. No. B1239408
M. Wt: 318.5 g/mol
InChI Key: XTUSMJNHGPASSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dicyclohexyl-5-propyl-3-isoxazolecarboxamide is an aromatic amide and a heteroarene.

Scientific Research Applications

Anticonvulsant Activity

N,N-dicyclohexyl-5-propyl-3-isoxazolecarboxamide and its derivatives have been studied for their anticonvulsant properties. The x-ray crystal structure of certain analogs was determined and correlated with their anticonvulsant activity in mice and rats. A series of compounds were synthesized and evaluated for this activity, leading to a better understanding of the toxicity and efficacy of these compounds in controlling convulsions (Jackson et al., 2012).

Antifungal Activity

Derivatives of N,N-dicyclohexyl-5-propyl-3-isoxazolecarboxamide were studied for their potential antifungal properties. The study investigated the inhibitory effects on the growth of certain phytopathogenic fungi, suggesting that the compound's structure plays a crucial role in its biological activity against various fungal species (Vicentini et al., 2007).

Selective Receptor Agonist

This compound was identified as a promising S1P3 receptor agonist through high-throughput screening. Through chemical modifications and analysis, a variant of the compound was developed, showing submicromolar activity and high selectivity over other receptor family members. The compound's ability to act as an allosteric agonist provides valuable insights for the potential therapeutic application in cardiovascular, inflammatory, and pulmonary diseases (Guerrero et al., 2013).

Antibiotic and Antitubercular Activity

N,N-dicyclohexyl-5-propyl-3-isoxazolecarboxamide derivatives were explored for their antibiotic properties against Gram-positive and Gram-negative bacteria. The research extended to evaluating these derivatives for their potential in inhibiting the growth of Mycobacterium tuberculosis, providing a basis for new therapeutic agents in treating bacterial infections and tuberculosis (Iman et al., 2015).

Heterocyclic Synthesis and Reactivity

Studies on N,N-dicyclohexyl-5-propyl-3-isoxazolecarboxamide derivatives have contributed to advancements in heterocyclic chemistry, with implications for the synthesis of other complex organic compounds. These findings are instrumental for the development of new drugs, herbicides, and other chemically synthesized materials with biological activity (Asahara et al., 2015).

properties

Product Name

N,N-dicyclohexyl-5-propyl-3-isoxazolecarboxamide

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N,N-dicyclohexyl-5-propyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H30N2O2/c1-2-9-17-14-18(20-23-17)19(22)21(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h14-16H,2-13H2,1H3

InChI Key

XTUSMJNHGPASSE-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NO1)C(=O)N(C2CCCCC2)C3CCCCC3

Canonical SMILES

CCCC1=CC(=NO1)C(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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